ETHYL 2,2-DIMETHOXYETHYLCARBAMATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

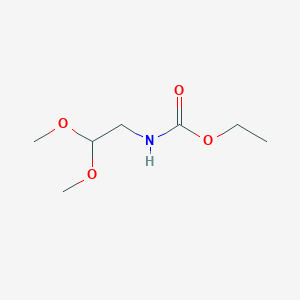

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLQPBVEGKLIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448356 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71545-60-3 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2,2-dimethoxyethylcarbamate. The document details a proposed synthetic protocol, purification strategies, and in-depth analytical characterization techniques. The causality behind experimental choices is explained to provide field-proven insights. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Significance

This compound is a carbamate derivative with potential applications in organic synthesis and medicinal chemistry. Carbamates are a crucial class of organic compounds, often utilized as protecting groups for amines and as key structural motifs in pharmaceuticals.[1] The 2,2-dimethoxyethyl group, a protected aldehyde, introduces a versatile functional handle that can be deprotected under acidic conditions to reveal a reactive aldehyde. This latent functionality makes this compound a potentially valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.

This guide will provide a detailed, theoretical framework for the synthesis of this compound and a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment.

Proposed Synthesis of this compound

The most straightforward and widely adopted method for the synthesis of carbamates from primary or secondary amines is the reaction with a chloroformate.[2][3][4] In this proposed synthesis, this compound is prepared by the reaction of aminoacetaldehyde dimethyl acetal with ethyl chloroformate in the presence of a base.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Aminoacetaldehyde dimethyl acetal (99%)

-

Ethyl chloroformate (97%)

-

Triethylamine (≥99.5%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aminoacetaldehyde dimethyl acetal (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Ethyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude this compound can be purified using one of the following methods, depending on the nature of the impurities.

-

Column Chromatography: This is a common and effective method for purifying carbamates from reaction byproducts and unreacted starting materials.[5] A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

-

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.[5][6] A suitable solvent system would be one in which the carbamate is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Acid-Base Extraction: This technique can be used to remove any remaining acidic or basic impurities.[5]

Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

| ~3.3 | s | 6H | -CH(OCH₃ )₂ |

| ~3.4 | t | 2H | -NH-CH₂ -CH(OCH₃)₂ |

| ~4.1 | q | 2H | -O-CH₂ -CH₃ |

| ~4.5 | t | 1H | -CH₂-CH (OCH₃)₂ |

| ~5.1 | br s | 1H | -NH - |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~42 | -NH-C H₂-CH(OCH₃)₂ |

| ~54 | -CH(OC H₃)₂ |

| ~61 | -O-C H₂-CH₃ |

| ~103 | -CH₂-C H(OCH₃)₂ |

| ~157 | -NH-C (=O)-O- |

Note: These are predicted chemical shifts and may vary slightly in an experimental spectrum.[7][8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-3400 | N-H | Stretching |

| ~2950-3000 | C-H | Stretching (sp³) |

| ~1690-1720 | C=O | Stretching (carbamate) |

| ~1520-1540 | N-H | Bending |

| ~1220-1260 | C-N | Stretching |

| ~1050-1150 | C-O | Stretching (ether and ester) |

The presence of a strong absorption band in the region of 1690-1720 cm⁻¹ is characteristic of the carbamate carbonyl group.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Impact - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177.

-

Major Fragmentation Pathways:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 146.

-

Loss of the ethyl group (-CH₂CH₃) from the ester to give a fragment at m/z = 148.

-

Decarboxylation (loss of CO₂) is a common fragmentation pathway for carbamates, which would result in a fragment at m/z = 133.[14][15][16]

-

Cleavage of the C-N bond.

-

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Aminoacetaldehyde dimethyl acetal: This compound is flammable and can cause skin and eye irritation.[17][18][19][20]

-

Ethyl chloroformate: This reagent is highly toxic, corrosive, and flammable. It is fatal if inhaled and causes severe skin burns and eye damage.[1][21][22][23][24] It is also moisture-sensitive and should be handled under an inert atmosphere.[21][23]

-

Triethylamine: This base is flammable and corrosive.

-

Dichloromethane: This solvent is a suspected carcinogen.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19][20][21][22][23][24]

Caption: Workflow for safe handling and synthesis.

Conclusion

This technical guide has outlined a comprehensive, albeit theoretical, approach to the synthesis and characterization of this compound. The proposed synthetic route, leveraging the reaction of aminoacetaldehyde dimethyl acetal with ethyl chloroformate, is a robust and well-established method for carbamate formation. The detailed characterization plan, incorporating NMR, FTIR, and MS, provides a solid framework for the structural verification of the target compound. It is our hope that this guide will serve as a valuable starting point for researchers interested in the synthesis and application of this and similar molecules.

References

-

New Jersey Department of Health. HAZARD SUMMARY - ETHYL CHLOROFORMATE. Retrieved from [Link]

-

Cole-Parmer. (2009, July 10). Material Safety Data Sheet - Aminoacetaldehyde Dimethyl Acetal, 99%. Retrieved from [Link]

-

National Institutes of Health. (2016). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved from [Link]

-

Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates. Synthetic Communications, 15(11), 1025-1030. Retrieved from [Link]

-

Cole-Parmer. (2009, July 10). Material Safety Data Sheet - Ethyl chloroformate. Retrieved from [Link]

-

Damico, J. N., & Benson, W. R. (1965). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 344-354. Retrieved from [Link]

-

Government of Quebec. (2004). Determination of Carbamate Pesticides: Extraction, Purification and Liquid Chromatography Analysis. Retrieved from [Link]

-

ResearchGate. (2014). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

-

International Journal of Photoenergy. (2019, October 19). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Retrieved from [Link]

-

ResearchGate. (2015). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium carbamate. Retrieved from [Link]

- Google Patents. (1999). CN1237577A - Method for refining carbamates compound.

-

National Institutes of Health. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. Retrieved from [Link]

-

J-Stage. (1974). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]

-

Journal of the American Chemical Society. (1955). New Carbamates and Related Compounds. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2019). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

-

ResearchGate. (2019). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved from [Link]

-

MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

-

National Institutes of Health. (2023, August 26). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Journal of Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (1969). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Retrieved from [Link]

-

CASPRE. 13C NMR Predictor. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

Wiley Online Library. (2011). NMR Spectra of New Compounds. European Journal of Inorganic Chemistry. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Wiley Online Library. Ethyl N-(2,2-dimethylpropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (2014). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.

-

Journal of the Serbian Chemical Society. (2011). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Retrieved from [Link]

-

Patsnap. (2020). Method for preparing aminoacetaldehyde dimethyl acetal. Retrieved from [Link]

-

Google Patents. (1987). United States Patent (19). Retrieved from [Link]

-

The University of Liverpool Repository. (1998). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

Sources

- 1. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CASPRE [caspre.ca]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualizer loader [nmrdb.org]

- 10. sibran.ru [sibran.ru]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.fi [fishersci.fi]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. nj.gov [nj.gov]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to ETHYL 2,2-DIMETHOXYETHYLCARBAMATE (CAS: 71545-60-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2,2-dimethoxyethylcarbamate, a versatile bifunctional molecule. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, handling, and application in a research and development setting.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 71545-60-3, possesses a unique structure combining a carbamate functional group and a protected aldehyde in the form of a dimethyl acetal. This duality makes it a valuable intermediate in organic synthesis, offering a latent carbonyl group that is stable under various conditions, alongside the reactivity profile of a secondary carbamate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 71545-60-3 | [1] |

| Molecular Formula | C₇H₁₅NO₄ | [2] |

| Molecular Weight | 177.198 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not explicitly available for this compound. Related carbamates have boiling points ranging from 182-212 °C. | [3] |

| Melting Point | Not explicitly available. Related carbamates can have low melting points. | [3] |

| Density | Not explicitly available. A related compound has a density of 1.045 g/cm³. | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate. | Inferred from synthetic procedures |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the reaction of aminoacetaldehyde dimethyl acetal with ethyl chloroformate. This is a standard procedure for the formation of carbamates from primary amines.[1] The acetal group remains stable under the basic conditions of this reaction.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aminoacetaldehyde dimethyl acetal attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion. A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct.[4]

Caption: Nucleophilic substitution mechanism for carbamate formation.

Step-by-Step Experimental Protocol

This protocol is based on established methods for carbamate synthesis.[1][4]

Materials:

-

Aminoacetaldehyde dimethyl acetal (1.0 eq)

-

Ethyl chloroformate (1.0 eq)

-

Sodium hydroxide (1.1 eq)

-

Dichloromethane

-

Water

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aminoacetaldehyde dimethyl acetal and sodium hydroxide in a mixture of dichloromethane and water. Cool the mixture in an ice bath to below 10°C.[1]

-

Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate dropwise to the stirred reaction mixture, ensuring the temperature remains below 10°C.[1] Vigorous stirring is crucial to ensure efficient mixing of the biphasic system.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continued vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Stability Profile

The chemical behavior of this compound is dictated by its two primary functional groups: the carbamate and the dimethyl acetal.

Carbamate Group Reactivity

Carbamates are generally stable functional groups, which is why they are often employed as protecting groups for amines in multi-step syntheses. The carbamate linkage in this compound is resistant to many reagents, but can be cleaved under specific conditions, such as strong acid or base hydrolysis, or through specific deprotection protocols.

Acetal Group Reactivity and Stability

The dimethyl acetal serves as a protecting group for an aldehyde functionality. Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.[5] This property is a key aspect of the synthetic utility of this compound, allowing for the unmasking of the aldehyde at a desired stage of a synthetic sequence.

The hydrolytic stability of the acetal is pH-dependent. Preliminary studies on related compounds suggest that the carbamate and acetal bonds are generally stable in a pH range of 2-12 under ambient conditions.[6] However, elevated temperatures in combination with acidic or basic conditions can promote hydrolysis.

Caption: Reactivity of this compound under different conditions.

Potential Applications in Research and Development

While specific, large-scale industrial applications for this compound are not widely documented, its structure suggests significant utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

-

As a Protected Amino-Aldehyde Synthon: The primary application of this molecule is as a synthetic equivalent of 2-aminoacetaldehyde. The carbamate group protects the amine, while the acetal protects the aldehyde. This allows for selective reactions at other parts of a molecule before deprotecting the amine and/or aldehyde functionalities.

-

Intermediate in Heterocyclic Synthesis: The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.

-

Introduction of a Carbamate Moiety: This molecule can be used to introduce the N-(2,2-dimethoxyethyl)carbamate group onto other molecules, which may be of interest in the development of prodrugs or molecules with specific biological activities.

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methoxy groups (singlet), the methylene groups, and the N-H proton (broad singlet).[7][8] |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the acetal carbon, the methoxy carbons, and the carbons of the ethyl and ethylamine backbone.[9][10][11] |

| IR Spectroscopy | Characteristic absorptions for the N-H stretch, C-H stretches, a strong C=O stretch of the carbamate, and C-O stretches of the acetal and ester groups.[12][13] |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of alkoxy groups or cleavage of the carbamate linkage.[14] |

Analytical Methodologies:

For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often after a simple extraction procedure.[15] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be employed for its analysis.

Safety and Handling

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[17][18]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or dust. Keep away from heat, sparks, and open flames.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

If inhaled: Move to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Always consult the most up-to-date safety information and handle this chemical with the appropriate precautions in a laboratory setting.

References

-

ethyl n-methylcarbamate. Organic Syntheses Procedure. Available from: [Link]

-

NMR Chemical Shifts. Available from: [Link]

-

ethyl N-(2,2-dimethoxyethyl)carbamate (71545-60-3). MOLBASE. Available from: [Link]

-

Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. ChemRxiv. Available from: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Human Metabolome Database. Available from: [Link]

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. Available from: [Link]

-

Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... ResearchGate. Available from: [Link]

-

Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. NIH. Available from: [Link]

-

Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. Available from: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. Available from: [Link]

-

ethyl N-(2-hydroxyethyl)carbamate | C5H11NO3 | CID 223805. PubChem. Available from: [Link]

-

Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Available from: [Link]

- CN100349861C - Ethyl carbamate and its preparation method. Google Patents.

-

Ethyl N-(2-methylphenyl)carbamate. NIST WebBook. Available from: [Link]

- CN102372652A - Method for preparing N-substituted ethyl carbamate. Google Patents.

-

Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. Available from: [Link]

-

Ethyl Carbamate (Type-II). OIV. Available from: [Link]

-

Supplemental Information. The Royal Society of Chemistry. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

-

Method for preparing aminoacetaldehyde dimethyl acetal. Eureka | Patsnap. Available from: [Link]

-

United States Patent (19). Googleapis.com. Available from: [Link]

-

13 C NMR Chemical Shifts. Oregon State University. Available from: [Link]

- CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents.

-

¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... ResearchGate. Available from: [Link]

-

Comparison of the hydrolytic stability of S-(N,N-diethylaminoethyl) isobutyl methylphosphonothiolate with VX in dilute solution. PubMed. Available from: [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry - OpenStax. Available from: [Link]

-

Carbamic acid, methyl-, ethyl ester. NIST WebBook. Available from: [Link]

Sources

- 1. This compound | 71545-60-3 [chemicalbook.com]

- 2. ethyl N-(2,2-dimethoxyethyl)carbamate (71545-60-3) Introduce-Molbase [molbase.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ethyl N-(2-phenylethyl)carbamate | C11H15NO2 | CID 247630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR [m.chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. ETHYL N-ETHYLCARBAMATE(623-78-9) IR Spectrum [m.chemicalbook.com]

- 13. ethyl N-(2-hydroxyethyl)carbamate | C5H11NO3 | CID 223805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl N-(2-methylphenyl)carbamate [webbook.nist.gov]

- 15. Ethyl Carbamate (Type-II) | OIV [oiv.int]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to Ethyl (2,2-dimethoxyethyl)carbamate: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the carbamate functional group holds a position of considerable significance. Carbamates, also known as urethanes, are integral structural motifs in a multitude of approved therapeutic agents and serve as versatile intermediates and protecting groups in the synthesis of complex molecules.[1][2] This technical guide provides a comprehensive overview of a specific carbamate, Ethyl (2,2-dimethoxyethyl)carbamate, detailing its chemical identity, synthesis, and potential applications for professionals engaged in pharmaceutical research and development.

Part 1: Core Directive - Unveiling Ethyl (2,2-dimethoxyethyl)carbamate

IUPAC Name and Chemical Structure

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is ethyl (2,2-dimethoxyethyl)carbamate . Its chemical structure is characterized by an ethyl ester of a carbamic acid, where the nitrogen atom is substituted with a 2,2-dimethoxyethyl group.

The structure can be unambiguously represented by the following diagram:

Caption: Chemical structure of ethyl (2,2-dimethoxyethyl)carbamate.

Physicochemical Properties

A summary of the known physicochemical properties of ethyl (2,2-dimethoxyethyl)carbamate is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as boiling and melting points are not extensively reported in the literature.

| Property | Value | Source |

| CAS Number | 71545-60-3 | |

| Molecular Formula | C₇H₁₅NO₄ | |

| Molecular Weight | 177.2 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| SMILES | CCOC(=O)NCC(OC)OC | |

| InChI Key | LBLQPBVEGKLIEU-UHFFFAOYSA-N |

Part 2: Scientific Integrity & Logic - Synthesis and Reactivity

Rationale for Synthetic Strategies

The synthesis of N-substituted carbamates is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route is often dictated by the availability and reactivity of the starting materials, as well as the desired scale and purity of the final product. For ethyl (2,2-dimethoxyethyl)carbamate, the most direct approach involves the reaction of 2,2-dimethoxyethylamine with an ethyl chloroformate. This method is widely used for the preparation of carbamates from primary and secondary amines due to its efficiency and the commercial availability of the reagents.

An alternative, environmentally conscious approach to carbamate synthesis involves a three-component coupling reaction of an amine, carbon dioxide (CO₂), and an alkyl halide. This method avoids the use of phosgene derivatives like ethyl chloroformate.[1]

Experimental Protocol: Synthesis of Ethyl (2,2-dimethoxyethyl)carbamate

The following protocol is a representative procedure for the synthesis of ethyl (2,2-dimethoxyethyl)carbamate based on the reaction of 2,2-dimethoxyethylamine with ethyl chloroformate.[3]

Materials:

-

2,2-Dimethoxyethylamine (aminoacetaldehyde dimethyl acetal)

-

Ethyl chloroformate

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 2,2-dimethoxyethylamine (1.0 equivalent) and sodium hydroxide (1.1-1.2 equivalents) in a biphasic mixture of dichloromethane and water.

-

Cool the reaction mixture in an ice bath to maintain a temperature below 10°C.

-

Slowly add ethyl chloroformate (1.0 equivalent) dropwise to the vigorously stirred mixture. Careful control of the addition rate is crucial to manage the exothermicity of the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Separate the organic and aqueous layers.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purification of the resulting colorless oil can be achieved by vacuum distillation or column chromatography on silica gel.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic methods. The formation of the carbamate can be verified by the appearance of a characteristic carbonyl stretch in the infrared (IR) spectrum and the presence of the ethyl and dimethoxyethyl groups in the proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectra. Mass spectrometry should show a molecular ion peak corresponding to the calculated molecular weight of the product (m/z = 178.1 for [M+H]⁺).[3]

The Strategic Importance of the Acetal Moiety

A key structural feature of ethyl (2,2-dimethoxyethyl)carbamate is the presence of a dimethyl acetal. In the context of drug development and complex molecule synthesis, acetals are widely recognized as excellent protecting groups for aldehydes. This is because they are stable to a wide range of nucleophilic and basic conditions, yet can be readily hydrolyzed back to the aldehyde under mild acidic conditions.

The incorporation of a latent aldehyde functionality in the form of an acetal within the carbamate structure opens up numerous possibilities for further synthetic transformations. This dual functionality makes ethyl (2,2-dimethoxyethyl)carbamate a valuable building block for the synthesis of more complex molecules.

Caption: The reversible protection of an aldehyde as an acetal.

Part 3: Visualization & Formatting - Applications in Drug Discovery and Development

A Versatile Building Block in Medicinal Chemistry

While specific therapeutic applications of ethyl (2,2-dimethoxyethyl)carbamate are not yet widely documented, its structure suggests significant potential as a versatile building block in medicinal chemistry. The carbamate moiety is a known pharmacophore and a bioisostere for the amide bond, offering improved metabolic stability and cell permeability in peptide-based drug candidates.[1][2]

The presence of the protected aldehyde allows for the introduction of this important functional group at a later stage in a synthetic sequence. Aldehydes are precursors to a vast array of other functional groups and are key components in the synthesis of many heterocyclic systems, which are prevalent in drug molecules.

Role as a Protecting Group for Amines

Carbamates are one of the most important and widely used protecting groups for amines in organic synthesis. The electron-withdrawing nature of the carbonyl group in the carbamate functionality reduces the nucleophilicity and basicity of the nitrogen atom, thus preventing it from undergoing unwanted reactions.

Ethyl (2,2-dimethoxyethyl)carbamate can be conceptually viewed as a protected form of 2,2-dimethoxyethylamine. The ethyl carbamate group can be removed under specific conditions to liberate the free amine, allowing for subsequent reactions at the nitrogen atom.

Sources

A Spectroscopic Guide to ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: Unveiling Molecular Structure through NMR, IR, and MS Data

For Immediate Release

[CITY, STATE] – This technical guide provides a detailed analysis of the spectral data for Ethyl 2,2-dimethoxyethylcarbamate, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the relationship between molecular structure and spectral output, this guide serves as a valuable resource for the characterization and quality control of this and related carbamate compounds.

Introduction: The Significance of Carbamates and Spectroscopic Analysis

Carbamates are a versatile class of organic compounds characterized by a carbonyl group flanked by an ether and an amine linkage. This functional group is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and industrial polymers. The biological activity and chemical reactivity of carbamates are intrinsically linked to their molecular structure. Therefore, precise and unambiguous structural elucidation is paramount in the development and application of these compounds.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the atomic and molecular composition of a substance. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering a comprehensive understanding of its structural features.

Molecular Structure and Spectroscopic Correlation

The structural formula of this compound is presented below. Our analysis will focus on how each component of this molecule gives rise to specific signals in the various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.3 | Singlet | 6H | -OCH₃ |

| ~3.4 | Triplet | 2H | -NH-CH₂ -CH(OCH₃)₂ |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.5 | Triplet | 1H | -CH₂-CH (OCH₃)₂ |

| ~5.5 | Broad Singlet | 1H | -NH - |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for acquiring high-resolution spectra. The chemical shifts are influenced by the electronegativity of neighboring atoms. For instance, the methylene protons of the ethyl group (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 4.1 ppm. The broadness of the N-H proton signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -O-CH₂-CH₃ |

| ~45 | -NH-CH₂ -CH(OCH₃)₂ |

| ~55 | -OCH₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~103 | -CH₂-CH (OCH₃)₂ |

| ~157 | C =O |

Expertise & Experience: The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield (~157 ppm) due to the strong electron-withdrawing effect of the two adjacent oxygen and nitrogen atoms. The acetal carbon is also characteristically downfield (~103 ppm) due to being bonded to two oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2980-2850 | Medium-Strong | C-H Stretch (aliphatic) |

| ~1700 | Strong | C=O Stretch (carbamate) |

| ~1530 | Medium | N-H Bend |

| ~1250 | Strong | C-O Stretch (ester) |

| ~1100 | Strong | C-O Stretch (ether/acetal) |

Trustworthiness: The presence of a strong absorption band around 1700 cm⁻¹ is a hallmark of the carbonyl group in a carbamate.[1] The broad N-H stretching vibration around 3300 cm⁻¹ is also a key diagnostic peak. The combination of these peaks provides strong evidence for the presence of the carbamate functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion (M⁺): m/z = 177.10

Fragmentation Analysis

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways.

Figure 2. Predicted major fragmentation pathways for this compound.

Authoritative Grounding: The most characteristic fragmentation of acetals is the loss of an alkoxy group to form a stable oxonium ion. Therefore, a prominent peak at m/z 146, corresponding to the loss of a methoxy radical (•OCH₃), is anticipated. Another significant fragmentation pathway for carbamates involves cleavage of the C-N bond. The ion at m/z 75, corresponding to the [CH(OCH₃)₂]⁺ fragment, is expected to be a major peak in the spectrum.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, offer a detailed fingerprint of the molecule. This guide serves as an essential tool for researchers and scientists, enabling confident identification and quality assessment in their synthetic and developmental endeavors.

References

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031219). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. [Link]

Sources

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: A Versatile Building Block for N-Acyliminium Ion-Mediated Heterocyclic Synthesis

Executive Summary

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the demand for efficient and versatile building blocks is paramount. ETHYL 2,2-DIMETHOXYETHYLCARBAMATE emerges as a highly valuable, yet underutilized, reagent. Its unique bifunctional nature, combining a stable, masked aldehyde (the dimethyl acetal) with an amine-protecting group (the ethyl carbamate), positions it as a superior precursor for the in situ generation of N-acyliminium ions. This guide elucidates the synthesis, core reactivity, and profound applications of this building block, with a focus on its utility in constructing complex nitrogen-containing heterocyclic scaffolds, such as those found in numerous alkaloids and therapeutic agents, via the esteemed Pictet-Spengler reaction and related cyclizations.

Introduction to the Core Building Block

Molecular Structure and Strategic Advantages

This compound is a stable, colorless liquid at room temperature. Its structure strategically combines two critical functional groups that confer its synthetic utility:

-

The Dimethyl Acetal: This moiety serves as a protecting group for an aldehyde. Unlike free aldehydes, which are prone to self-condensation, oxidation, and other side reactions, the acetal is robust under a wide range of non-acidic conditions. This masking allows for the controlled release of the aldehyde functionality precisely when needed.

-

The Ethyl Carbamate: Carbamates are one of the most reliable and widely used protecting groups for amines.[1][2][3] The ethyl carbamate provides a stable, neutral linkage that renders the nitrogen atom non-nucleophilic, preventing unwanted side reactions while enabling its primary role as a precursor to a reactive electrophile.

The synergy of these two groups within a single molecule creates a powerful tool: a stable, bench-top equivalent of N-ethoxycarbonylaminoacetaldehyde, primed for acid-catalyzed activation into a potent electrophilic intermediate.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its constituent parts and analogous structures.[4][5]

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₇H₁₅NO₄ |

| Molecular Weight | 177.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated >250 °C (Decomposition may occur) |

| Density | Estimated ~1.08 g/cm³ |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): Signals expected at δ ~4.15 (q, 2H, -OCH₂CH₃), ~3.40 (s, 6H, -OCH₃), ~3.35 (t, 2H, -NCH₂-), ~4.50 (t, 1H, -CH(OCH₃)₂), ~1.25 (t, 3H, -OCH₂CH₃). A broad singlet for the N-H proton may also be observed.

-

¹³C NMR (CDCl₃, 100 MHz): Resonances anticipated at δ ~156.0 (C=O), ~102.0 (-CH(OCH₃)₂), ~61.0 (-OCH₂CH₃), ~54.0 (-OCH₃), ~43.0 (-NCH₂-), ~14.5 (-OCH₂CH₃).

-

IR (Neat, cm⁻¹): Key stretches would include ~3300 (N-H), ~2950 (C-H), ~1700 (C=O, carbamate), ~1250 (C-O), ~1100 (C-O, acetal).

Synthesis and Purification Protocol

The synthesis of this compound is straightforward, relying on the standard reaction between an amine and a chloroformate. The causality behind this choice is the high reactivity of the chloroformate acyl chloride with the nucleophilic amine, leading to a clean and high-yielding transformation.

Step-by-Step Synthesis Methodology

Reaction: Aminoacetaldehyde dimethyl acetal + Ethyl Chloroformate → this compound

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aminoacetaldehyde dimethyl acetal (1.0 eq) and dichloromethane (DCM, ~0.5 M). Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Addition of Reagent: Add ethyl chloroformate (1.1 eq), dissolved in a small amount of DCM, dropwise via the dropping funnel over 30-45 minutes. Maintaining a slow addition rate prevents a rapid temperature increase.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The N-Acyliminium Ion Gateway

The synthetic power of this building block is unlocked under acidic conditions, where it undergoes a cascade reaction to form a highly electrophilic N-acyliminium ion. This intermediate is the key to all subsequent carbon-carbon bond-forming reactions.

Mechanism of N-Acyliminium Ion Formation

The process is initiated by a protic or Lewis acid catalyst.

-

Acetal Hydrolysis: The acid protonates one of the methoxy groups of the acetal, facilitating its departure as methanol. The resulting oxocarbenium ion is attacked by water (present in trace amounts or added) to form a hemiacetal. A second protonation and loss of methanol yields the free aldehyde.

-

α-Hydroxycarbamate Formation: The aldehyde exists in equilibrium with its hydrated form, which is effectively an α-hydroxycarbamate.

-

Iminium Ion Generation: The hydroxyl group of this intermediate is protonated by the acid, converting it into a good leaving group (H₂O). Subsequent elimination of water, driven by the lone pair on the nitrogen atom, generates the resonance-stabilized N-acyliminium ion.

This in situ generation is a major advantage, as it avoids the isolation of the unstable and reactive aminoaldehyde and provides the highly electrophilic iminium ion directly in the reaction medium, ready for intramolecular capture.

Mechanistic Diagram

Caption: Acid-catalyzed generation of the key N-acyliminium ion intermediate.

Application Showcase: The Pictet-Spengler Reaction

The most prominent application of this compound is in the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[6][7][8][9] The reaction involves the intramolecular cyclization of a β-arylethylamine onto an electrophilic carbonyl or its equivalent.

Mechanism and Advantage

When a substrate like tryptamine is first acylated with our building block (or reacted in a one-pot fashion), the stage is set. Upon treatment with acid, the N-acyliminium ion is generated in situ. The electron-rich indole ring of the tryptamine moiety then acts as the nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[7] This forms the core tricyclic structure of a tetrahydro-β-carboline, a scaffold present in numerous alkaloids with significant biological activity.[8][10]

The primary advantage here is the use of a stable precursor to generate the required electrophile under mild conditions, offering higher yields and cleaner reactions compared to using free, unstable aldehydes.

Model Protocol: Synthesis of a Tetrahydro-β-carboline

Reaction: Tryptamine + this compound → 2-(Ethoxycarbonyl)-1,2,3,4-tetrahydro-β-carboline

-

Reactant Preparation: In a round-bottom flask, dissolve tryptamine (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DCM or toluene (~0.2 M).

-

Acid Addition: Add a strong acid catalyst. Trifluoroacetic acid (TFA, 2.0-5.0 eq) is a common and effective choice. Lewis acids like BF₃·OEt₂ can also be employed.[7]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. In some cases, gentle heating (40-60 °C) may be required to drive the reaction to completion.

-

Workup: Once the reaction is complete, carefully neutralize the acid by pouring the mixture into a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by flash column chromatography to obtain the desired tetrahydro-β-carboline.

Pictet-Spengler Workflow Diagram

Caption: Key stages of the Pictet-Spengler reaction using the building block.

Deprotection of the Carbamate

After the successful construction of the heterocyclic core, the ethyl carbamate group can be readily removed to reveal the free secondary amine, which can be a site for further functionalization.

Deprotection Strategies and Considerations

The choice of deprotection method depends on the stability of the rest of the molecule. The ethyl carbamate is generally more robust than other common carbamates like Boc or Cbz.[11][12]

| Method | Reagents and Conditions | Causality and Notes |

| Basic Hydrolysis | Ba(OH)₂ or KOH in refluxing aqueous alcohol (e.g., EtOH/H₂O).[13] | Saponification of the carbamate ester. This method is robust but harsh, and may not be suitable for base-sensitive functional groups. |

| Acidic Hydrolysis | Concentrated HBr or HCl at elevated temperatures. | Strong acid protonates the carbonyl, making it susceptible to nucleophilic attack by water. Conditions are harsh. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc at 75 °C.[14][15][16] | A milder, modern method where the thiol acts as a potent nucleophile to cleave the carbamate via an Sₙ2-type mechanism.[15] This offers excellent chemoselectivity for sensitive substrates. |

| Reductive Cleavage | LiAlH₄ or other strong hydrides. | Reduces the carbamate to a methylamine. This is a functional group transformation rather than a simple deprotection. |

Conclusion and Future Outlook

This compound is a quintessential example of a modern synthetic building block, designed for stability, efficiency, and control. Its ability to serve as a reliable precursor to the N-acyliminium ion opens a direct and high-yielding pathway to valuable heterocyclic structures. For researchers in drug discovery and natural product synthesis, mastering the use of this reagent provides a significant strategic advantage in the rapid assembly of complex molecular architectures. Future applications will likely see its integration into solid-phase synthesis for combinatorial library generation and in the development of novel asymmetric cyclization methodologies.

References

- Benchchem. Ethyl 2,2-dimethylcyclopropanecarboxylate|16783-11-2.

- Benchchem. This compound | 71545-60-3.

-

Wikipedia. Pictet–Spengler reaction. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

- J&K Scientific LLC. Pictet-Spengler Reaction. (2021-03-23).

-

Request PDF. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Available from: [Link]

-

NIH. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Available from: [Link]

-

Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022). Available from: [Link]

-

PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available from: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

- Google Patents. CN100349861C - Ethyl carbamate and its preparation method.

- Anax Laboratories. 756477-25-5 | ethyl (2,2-dimethoxyethyl)((dimethoxyphosphoryl)(thiophen-2-yl)methyl)carbamate.

-

SpectraBase. Ethyl 1-(2,2-diethoxyethyl)-4-[(dimethylamino)carbonyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate - MS (GC) - Spectrum. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

Beilstein Journals. BJOC - Search Results. Available from: [Link]

-

Arkivoc. Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Available from: [Link]

-

ResearchGate. General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. Available from: [Link]

-

MDPI. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Available from: [Link]

-

PubChem. Ethyl 2,2-dimethylpentanoate | C9H18O2 | CID 521837. Available from: [Link]

-

CEM Corporation. Protection and Deprotection. Available from: [Link]

-

Trans Tech Publications Ltd. Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Available from: [Link]

-

ResearchGate. How can I unprotect a secondary amine protected from ethyl carbamate?. (2015-03-26). Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available from: [Link]

Sources

- 1. This compound | 71545-60-3 | Benchchem [benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 71545-60-3 [amp.chemicalbook.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 10. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 16. Amine synthesis by carbamate cleavage [organic-chemistry.org]

The Carbamate Scaffold in Modern Drug Discovery: A Technical Guide to the Potential Applications of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE

Abstract

The carbamate moiety is a cornerstone in medicinal chemistry, lauded for its chemical stability, capacity to permeate cellular membranes, and its role as a versatile pharmacophore and prodrug linker.[1][2][3] This technical guide explores the untapped potential of a specific, yet under-investigated carbamate derivative: ETHYL 2,2-DIMETHOXYETHYLCARBAMATE. While direct research on this compound is sparse, a deep dive into the well-established roles of its constituent parts—the ethyl carbamate group and the 2,2-dimethoxyethyl moiety—allows for the rational design of potential therapeutic applications. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by proposing plausible therapeutic targets, outlining synthetic pathways, and providing detailed, actionable experimental protocols to investigate this promising chemical entity.

Introduction: The Enduring Relevance of the Carbamate Functional Group in Medicinal Chemistry

Organic carbamates (urethanes) are integral structural motifs in a multitude of FDA-approved therapeutic agents, underscoring their significance in drug design.[1][4] Their unique hybrid amide-ester nature confers a high degree of chemical and proteolytic stability, a crucial attribute for any bioactive molecule.[2][5] Furthermore, the carbamate functionality can engage in hydrogen bonding and modulate molecular conformation, making it an excellent surrogate for peptide bonds in peptidomimetics.[2][5] This allows for the development of drugs with improved pharmacokinetic profiles, including enhanced cell membrane permeability.[2][3]

The versatility of the carbamate group is evident in its presence in a wide array of approved drugs, including:

-

Cholinesterase inhibitors for neurodegenerative diseases: Rivastigmine, Neostigmine.[1][7]

-

Anticonvulsants: Felbamate, Cenobamate.[1]

-

HIV protease inhibitors: Ritonavir, Darunavir.[1]

Given this precedent, the exploration of novel carbamate derivatives like this compound is a logical and promising avenue for new drug discovery.

Deconstructing this compound: Structural Rationale for Potential Bioactivity

The therapeutic potential of this compound can be inferred by examining its two primary structural components: the ethyl carbamate core and the 2,2-dimethoxyethyl side chain.

The Ethyl Carbamate Core: A Privileged Scaffold

The ethyl carbamate portion of the molecule provides a stable and synthetically tractable backbone. The ethyl ester can influence the molecule's lipophilicity and metabolic stability. The carbamate nitrogen can be a key interaction point with biological targets, and its substitution pattern dictates the molecule's overall properties.

The 2,2-Dimethoxyethyl Moiety: A Versatile Building Block

The 2,2-dimethoxyethyl group is derived from aminoacetaldehyde dimethyl acetal, a crucial intermediate in the synthesis of several bulk drugs.[8][9] Its presence in this compound suggests several possibilities:

-

Metabolic Handle: The dimethoxy acetal can be hydrolyzed in vivo to reveal a reactive aldehyde, which could then interact with biological nucleophiles. This makes it a potential warhead for covalent inhibitors or a trigger for prodrug activation.

-

Conformational Constraint: The acetal group can influence the molecule's three-dimensional shape, potentially locking it into a bioactive conformation.

-

Improved Pharmacokinetics: The polar nature of the dimethoxy group could enhance solubility and influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Proposed Therapeutic Applications and Mechanisms of Action

Based on the known activities of related compounds, we propose the following potential therapeutic applications for this compound.

As a Novel Anticonvulsant Agent

Several carbamate-containing molecules, such as felbamate, exhibit anticonvulsant properties.[1][2] The proposed mechanism for this compound could involve modulation of ion channels or neurotransmitter receptors.

Proposed Mechanism of Action:

The molecule could act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, a key neurotransmitter in the central nervous system. Alternatively, it could act as an antagonist of NMDA receptors, reducing excitatory neurotransmission.[2]

Caption: Proposed dual mechanism for anticonvulsant activity.

As a Potential Neuroprotective Agent

Carbamate derivatives, such as rivastigmine, are used in the treatment of Alzheimer's disease through their action as cholinesterase inhibitors.[1][7] this compound could be designed to have a similar inhibitory effect.

Proposed Mechanism of Action:

The carbamate moiety could act as a carbamoylating agent, covalently modifying the serine residue in the active site of acetylcholinesterase (AChE), leading to its reversible inhibition. This would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbamate - Wikipedia [en.wikipedia.org]

- 8. baoranchemical.com [baoranchemical.com]

- 9. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

A Technical Guide to ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: A Novel Acid-Labile Amine Protecting Group for Advanced Organic Synthesis

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures.[1][2] This guide introduces ETHYL 2,2-DIMETHOXYETHYLCARBAMATE, a novel amine protecting group designed for enhanced acid lability and orthogonality. This protecting group uniquely combines the stability of a carbamate linkage with the acid-sensitive nature of an acetal functionality, offering a new tool for chemists to navigate multi-step synthetic challenges. We will provide a comprehensive overview of its proposed synthesis, methodologies for amine protection and deprotection, a hypothesized stability profile, and its potential applications in drug development and peptide synthesis.

Introduction: The Imperative for Novel Amine Protecting Groups

The protection of amine functionalities is a cornerstone of organic synthesis. Amines, being nucleophilic, require temporary masking to prevent unwanted side reactions during various transformations.[1][2] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[3] This concept of "orthogonality," where different protecting groups can be selectively removed in the presence of others, is critical for the efficient synthesis of complex molecules.[4][5]

While established protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are widely used, there remains a continuous need for new protecting groups with unique cleavage conditions to expand the synthetic chemist's toolbox.[4][5] This guide proposes this compound as a novel, acid-labile protecting group. Its design is predicated on the well-established acid-catalyzed hydrolysis of acetals, which initiates a cascade reaction leading to the release of the free amine.[6][7]

Proposed Synthesis of the Protective Reagent: this compound

The synthesis of the title compound is envisioned to be a straightforward and high-yielding process from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,2-dimethoxyethanamine (1.0 eq)[1][8][9][10] in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq), cool the mixture to 0 °C in an ice bath.

-

Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.1 eq)[11][12][13][14][15] to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Sources

- 1. 2,2-Dimethoxyethanamine | CAS#:22483-09-6 | Chemsrc [chemsrc.com]

- 2. media.neliti.com [media.neliti.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. Protective Groups [organic-chemistry.org]

- 5. fiveable.me [fiveable.me]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Aminoacetaldehyde dimethyl acetal synthesis - chemicalbook [chemicalbook.com]

- 9. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 10. chemscene.com [chemscene.com]

- 11. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]

- 12. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 13. Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation [organic-chemistry.org]

- 14. On the cleavage of tertiary amines with ethyl chloroformate. | CiNii Research [cir.nii.ac.jp]

- 15. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE, with the CAS Registry Number 71545-60-3, is a carbamate ester that holds significance as a versatile intermediate in organic synthesis. Carbamates, also known as urethanes, are a class of organic compounds characterized by a carbonyl group linked to both an ether and an amine functionality.[1] This unique structural arrangement imparts a range of chemical properties that have been widely utilized in the development of pharmaceuticals and agrochemicals.[1] The journey of carbamates in medicinal chemistry began with the discovery of the naturally occurring carbamate ester, physostigmine, which was initially employed in the treatment of glaucoma. Today, the applications of carbamates have broadened considerably, and they are integral components of drugs for various conditions, including cancer and epilepsy.[1] In synthetic organic chemistry, the carbamate group is a frequently used protecting group for amines, a critical step in the assembly of complex molecules.[1]

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis and the historical context of the chemical methods employed in its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 71545-60-3 | [2] |

| Molecular Formula | C7H15NO4 | [2] |

| Molecular Weight | 177.2 g/mol | [2] |

| Boiling Point | 62-63 °C (at 0.2 Torr) | [2] |

| Density | 1.0823 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of Aminoacetaldehyde dimethyl acetal with Ethyl chloroformate . This reaction is a classic example of N-acylation, a fundamental transformation in organic chemistry for the formation of amides and related functional groups, including carbamates.

The overall reaction can be depicted as follows:

Figure 1: Overall synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.[2]

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Ethyl chloroformate

-

Dichloromethane

-

Water

-

Sodium hydroxide

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

A mixture of dichloromethane (25 mL) and water (12 mL) containing aminoacetaldehyde dimethyl acetal (5 mL, 45.77 mmol) and sodium hydroxide (2.05 g, 51.26 mmol) is prepared in a suitable reaction vessel.

-

The reaction vessel is cooled in an ice bath to maintain a temperature below 10°C.

-

Ethyl chloroformate (4.37 mL, 45.77 mmol) is added dropwise to the stirred reaction mixture. The rate of addition should be controlled to ensure the temperature does not exceed 10°C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred vigorously at room temperature.

-

Upon completion of the reaction, the organic and aqueous layers are separated.

-

The organic phase is washed with saturated brine.

-

The washed organic phase is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a colorless oil.

This procedure is reported to provide a quantitative yield of the product.[2]

Rationale Behind Experimental Choices

The choice of a two-phase system (dichloromethane and water) is crucial for this reaction. Aminoacetaldehyde dimethyl acetal has some water solubility, while ethyl chloroformate is more soluble in the organic solvent. The biphasic system allows for the reaction to occur at the interface, and the sodium hydroxide acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The use of an ice bath during the addition of the highly reactive ethyl chloroformate is a standard precautionary measure to control the exothermic reaction and prevent potential side reactions.

Historical Context of Carbamate Synthesis

While the specific discovery of this compound is not prominently documented in seminal, readily available literature, the synthetic methodology employed is well-established and rooted in the broader history of carbamate chemistry.

The formation of carbamates through the reaction of an amine with a chloroformate is a widely used and historically significant method. This approach is a variation of the Schotten-Baumann reaction, which traditionally refers to the synthesis of amides from amines and acid chlorides.

Figure 2: General reaction for carbamate synthesis via the chloroformate method.

Historically, the synthesis of carbamates has been of great interest due to their biological activities and industrial applications. The development of various synthetic routes has been a continuous effort in organic chemistry. Alternative methods for carbamate synthesis include the reaction of alcohols with isocyanates and the use of phosgene derivatives. However, the toxicity of phosgene has led to the development of safer and more efficient methods, such as the one described for the synthesis of this compound.

Conclusion